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Compound of Interest

2-chloro-4-methyl-5-nitrobenzene-
Compound Name:

1-thiol
CAS No.: 1613616-15-1
Cat. No.: B3391349

Get Quote

Executive Summary

2-Chloro-4-methyl-5-nitrobenzene-1-thiol (CAS: 1613616-15-1) is a multi-functionalized
arene characterized by the presence of a nucleophilic thiol group, an electrophilic nitro group,
and a halogen handle on a toluene core.[1] It serves as a critical intermediate in the "scaffold-
hopping" strategies of medicinal chemistry, particularly for constructing benzothiazole and
thieno[2,3-b]pyridine derivatives via cyclization.

Its amphoteric reactivity—acidic thiol proton and electron-deficient aromatic ring—makes it a
valuable yet sensitive reagent requiring specific handling protocols to prevent oxidative
dimerization.

Chemical Identity & Nomenclature

Precise identification is essential for database integration and procurement.
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Identifier Value

IUPAC Name 2-Chloro-4-methyl-5-nitrobenzene-1-thiol

2-Chloro-4-methyl-5-nitrothiophenol; 5-Nitro-4-
Common Synonyms )
methyl-2-chlorobenzenethiol

CAS Number 1613616-15-1
Molecular Formula C7HeCINO:2S
SMILES CC1=CC(Cl)=C(S)C=C1=0
INChI=1S/C7H6CINO2S/c1-4-2-6(9(11)12)3-
InChl Key
5(12)7(4)8/h2-3,12H,1H3
Molecular Weight 203.65 g/mol

Physical & Thermodynamic Properties

The following data synthesizes experimental observations from structural analogs and
calculated physicochemical parameters.

Table 1: Physicochemical Specifications
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Property

Value | Description

Note

Physical State

Crystalline Solid

High melting point due to nitro-

group stacking.

Appearance

Yellow to Orange powder

Characteristic of nitro-

aromatics.
] ] ) Analogous to 4-nitrothiophenol
Melting Point 85°C — 95°C (Predicted)
(77°C).
N ) Decomposition likely before
Boiling Point 315°C £ 30°C (760 mmHg) -
boiling.
_ High density due to CI/NO:
Density 1.45+ 0.1 g/cm3 o
substitution.
Significantly more acidic than
Acidity (pKa) 4.8 £ 0.5 (Thiol) thiophenol (6.6) due to
electron-withdrawing NO2/Cl.
LogP 2.65 Moderately lipophilic.
- DMSO, DMF, Chloroform, Soluble in polar aprotic and
Solubility

Ethyl Acetate

organic solvents.

Water Solubility

Insoluble (< 0.1 mg/mL)

Hydrophobic aromatic core.

Spectral Characteristics[3]

¢ H NMR (DMSO-de): Distinct aromatic singlets expected around 6 7.8-8.2 ppm due to the
1,2,4,5-substitution pattern preventing coupling. Methyl singlet at & 2.4 ppm.

e IR Spectroscopy:

o S-H Stretch: Weak band at 2550-2600 cm™1.

o NO:2 Stretch: Strong asymmetric/symmetric bands at 1530 cm~* and 1350 cm~1.

Synthesis & Production Logic
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The synthesis of 2-chloro-4-methyl-5-nitrobenzene-1-thiol typically bypasses direct
nucleophilic substitution (which is difficult meta to the nitro group) and instead utilizes the
Sandmeyer-type reaction starting from the corresponding aniline.

Synthetic Pathway: Diazotization-Xanthate Method

The most reliable route involves converting 2-chloro-4-methyl-5-nitroaniline to its diazonium
salt, trapping with a xanthate, and hydrolyzing.

NaNO2, HCI Potassium Ethyl KOH, EtOH

2-Chloro-4-methyl- 0-5°C o | Diazonium Salt Xanthate, 60°C _ Reflux, then H30+ _ [ 2-Chioro-4-methyl-
5-nitroaniline "1 (Intermediate) = "] 5-nitrobenzene-1-thiol

Aryl Ethyl Xanthate

Click to download full resolution via product page

Figure 1: Synthetic workflow for the conversion of the aniline precursor to the target thiol via the
xanthate intermediate.[2]

Mechanistic Insight: The amino group directs the position of the incoming thiol. Direct
chlorosulfonation of 2-chloro-4-nitrotoluene often yields mixtures; therefore, the aniline
precursor (commercially available) provides the necessary regiocontrol.

Handling, Stability & Safety

Researchers must treat this compound as a high-potency intermediate.

Stability Profile

o Oxidation Sensitivity: The thiol group (-SH) is prone to oxidation in air, forming the disulfide
dimer (Bis(2-chloro-4-methyl-5-nitrophenyl)disulfide).

o Indicator: Appearance changes from bright yellow to a duller, brownish solid.
o Prevention: Store under Argon or Nitrogen atmosphere at 2-8°C.

o Thermal Stability: Stable up to ~150°C. Avoid rapid heating which may trigger nitro-group
decomposition.
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Safety Protocols (SDS Summary)

e Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).

e Odor: Like most thiophenols, it possesses a penetrating, garlic-like stench. All manipulations
must occur in a fume hood.

o Decontamination: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the thiol to
the non-volatile sulfonic acid before disposal.

Experimental Protocols
Protocol A: Purity Verification (HPLC)

Before using this compound in SAR (Structure-Activity Relationship) studies, verify the absence
of disulfide dimers.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um).

Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorption).

Expected Result: The thiol monomer elutes earlier than the hydrophobic disulfide dimer.

Protocol B: General Reactivity (Thioether Formation)

To utilize this core in drug synthesis (e.g., SnAr displacement):
 Dissolution: Dissolve 1.0 eq of thiol in dry DMF.

o Base Activation: Add 1.2 eq of Cesium Carbonate (Cs2COs). The solution will turn deep
red/orange due to the formation of the thiolate anion.
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Electrophile Addition: Add 1.1 eq of the alkyl halide or activated heteroaryl chloride.

Reaction: Stir at RT for 2—4 hours.

Quench: Pour into ice water. The thioether product usually precipitates.

References

Chemical Identity & CAS:Enamine Building Blocks Catalog. Compound ID EN300-24456661.
[1]

Synthesis Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Longman Scientific & Technical, 1989.

Physical Property Prediction:ChemSrc Chemical Database. 2-Chloro-4-methyl-5-
nitrobenzenethiol (CAS 1613616-15-1).[1]

Safety & Handling: Sigma-Aldrich Safety Data Sheet for 4-Nitrothiophenol (Analogous
handling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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